Temuterkib

Content Navigation

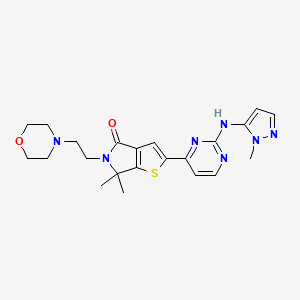

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Binding

Temuterkib acts as an ATP-competitive inhibitor, binding directly to the ATP-binding site of ERK1 and ERK2 to block their kinase activity [1] [2]. This action halts the transmission of signals through the MAPK pathway.

While the exact crystal structure of this compound bound to ERK1/2 is not detailed in the search results, other ERK inhibitors like SCH772984 provide insight into potential binding mechanisms. SCH772984 binds in a unique manner, inducing a novel allosteric pocket adjacent to the ATP site. This binding involves a distorted conformation of the phosphate-binding loop (P-loop) and an outward movement of the αC helix, a mechanism associated with slow dissociation rates and prolonged target engagement [3]. As a fellow ATP-competitive inhibitor, this compound's binding is likely situated in the canonical ATP-binding pocket of ERK1/2 [4].

The table below summarizes the core binding and mechanism information for this compound.

| Feature | Description |

|---|---|

| Drug Name | This compound (formerly LY3214996, LY-3214996) [2] |

| Primary Target | ERK1 (MAPK3) and ERK2 (MAPK1) [2] |

| Mechanism | ATP-competitive inhibitor [1] [2] |

| Binding Site | ATP-binding pocket of ERK1/2 [4] |

| Key Structural Context | ERK1/2 have a low propensity for the "DFG-out" conformation, and most known inhibitors, including this compound, exhibit a type-I binding mode ("DFG-in") [4] [3]. |

Quantitative Profiling and Potency

This compound demonstrates high potency and selectivity in preclinical studies. The following table summarizes its key quantitative profile.

| Parameter | Value / Result |

|---|---|

| Biochemical IC₅₀ (ERK1) | 5 nM [1] [5] [6] |

| Biochemical IC₅₀ (ERK2) | 5 nM [1] [5] [6] |

| Cellular IC₅₀ (p-RSK1) | 0.43 µM [1] |

| Selectivity | Highly selective for ERK1/2; effective against tumor cells with BRAF, NRAS, or KRAS mutations [1] [6] |

| In Vivo Efficacy | Significant tumor growth inhibition or regression in xenograft models (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal, lung, and pancreatic cancers) [1] |

| Key Preclinical Model Findings | Overcomes resistance to BRAF inhibitors (e.g., vemurafenib) in melanoma models; shows synergistic effects when combined with a CDK4/6 inhibitor (abemaciclib) [1] |

Experimental Protocols

The search results provide a detailed methodology for the biochemical assay used to determine this compound's IC₅₀ against ERK1 and ERK2 [1].

Biochemical Assay for ERK1/2 Inhibition [1]

- Assay Type: LanthaScreen TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

- Enzymes: Human ERK1 (final concentration 3.6 nM) or ERK2 (final concentration 1.7 nM).

- Reaction Buffer: 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2(19-96) substrate, 0.1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT.

- Compound Preparation: this compound was prepared in DMSO solution (final concentration 4% v/v) at increasing concentrations.

- Procedure:

- The enzyme-inhibitor mixture was incubated in a 384-well Proxi plate at room temperature for 60 minutes.

- The reaction was stopped by adding a stop buffer containing 10 mM EDTA and 2 nM Tb-anti-pATF2 (Thr71) antibody.

- The plate was incubated for another 60 minutes at room temperature.

- Detection & Analysis:

- The plate was read on an Envision plate reader (excitation 340 nm).

- The TR-FRET ratio was calculated (emission at 520 nm / emission at 495 nm).

- IC₅₀ values were determined from a concentration-response curve, and the apparent Ki was calculated using the Cheng-Prusoff equation.

ERK1/2 Signaling Pathway Context

To understand this compound's role, it's crucial to see its place in the MAPK signaling cascade, a pathway deregulated in approximately 40% of human cancers [4].

This compound inhibits the MAPK pathway by directly targeting ERK1/2.

References

- 1. | LY3214996 | this compound / ERK inhibitor | CAS 1951483-29-6 | Buy... 1 2 [invivochem.com]

- 2. This compound [mycancergenome.org]

- 3. A unique inhibitor binding site in ERK1/2 is associated with ... [pmc.ncbi.nlm.nih.gov]

- 4. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (LY3214996) | ERK1/ERK2 Inhibitor [medchemexpress.com]

- 6. This compound (LY3214996) | ERK inhibitor | Mechanism [selleckchem.com]

Temuterkib initial discovery and development

Mechanism of Action and Signaling Pathway

Temuterkib acts on the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade often dysregulated in cancer. This pathway, typically involved in cell proliferation and survival, is illustrated below.

This compound inhibits ERK1/2, blocking downstream signals for cell proliferation.

As shown in the diagram, this compound directly inhibits ERK1/2, preventing the phosphorylation of downstream substrates like p90RSK and blocking the transcription of genes that drive cell proliferation and survival [1] [2]. It is particularly effective in tumor cells with mutations in BRAF, NRAS, or KRAS [1].

Preclinical Profile and Key Data

Extensive preclinical studies validate this compound's potency and therapeutic potential.

In Vitro and Cellular Activity

The table below summarizes key cellular and in vitro findings.

| Assay/Model | Finding/Result |

|---|---|

| Cellular Target (pRSK1) Inhibition | Potently inhibits cellular phospho-RSK1 in BRAF and RAS mutant cell lines [1]. |

| Cell Proliferation Panel | Tumor cells with MAPK pathway alterations (BRAF, NRAS, KRAS mutations) are generally sensitive to LY3214996 [1]. |

| Central Nervous System (CNS) Penetration | Identified as a brain-active ERK inhibitor in a screen using a novel bioluminescent indicator (KiMBI), a finding not predicted by chemical properties alone [3]. |

In Vivo Efficacy and Pharmacokinetics (PK)

In vivo studies demonstrate strong anti-tumor activity and favorable drug properties.

| Model/Property | Finding/Result |

|---|---|

| In Vivo Efficacy (Xenografts) | Significant tumor growth inhibition in BRAF or NRAS mutant melanoma, and BRAF/KRAS mutant colorectal, lung, and pancreatic cancer models [1]. |

| Pharmacokinetics (Preclinical) | Good PK properties; for example, in dog: AUCoral 23800 nM*hr, Clearance 12.1 mL/min/kg, Bioavailability 75.4% [1]. |

| Combination Therapy (CDK4/6i) | Combination with CDK4/6 inhibitor (abemaciclib) is well-tolerated, causing potent tumor growth inhibition or regression in KRAS mutant colorectal and NSCLC models [1]. |

Technical Protocols: Bioanalytical Method for Quantification

A validated Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method simultaneously quantifies this compound and other analytes in biological samples [4]. The workflow is illustrated below.

LC-MS/MS workflow for quantifying this compound concentrations in biological samples.

This method was crucial for a Phase 0/2 clinical trial (NCT04391595) investigating this compound and abemaciclib in recurrent Glioblastoma (GBM), enabling measurement of drug penetration into brain tumors [4].

Clinical Development Overview

This compound is under clinical investigation for various solid tumors. The table below summarizes its current status.

| Development Phase | Conditions Under Investigation | Key Details / Trial Identifier |

|---|---|---|

| Phase II | Pancreatic Cancer, Colorectal Cancer, Non-Small Cell Lung Cancer, KRAS Mutation-Related Tumors [5] | Trial NCT04916236 (Recruiting) [1] |

| Phase I/II | Colorectal Cancer [5] | Combination therapy, late-stage disease [5] |

| Phase I | Relapsed Acute Myeloid Leukemia, Solid Tumors [5] [6] | Includes healthy subject studies (NCT04033341, completed) [1] |

| No Recent Reports | Glioblastoma, Non-Small Cell Lung Cancer (specific combinations) [5] | Development status should be verified for the latest updates [5] |

References

- 1. This compound (LY3214996) | ERK inhibitor | Mechanism [selleckchem.com]

- 2. This compound [mycancergenome.org]

- 3. Kinase-Modulated Bioluminescent Indicators Enable ... [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of LY3214996, abemaciclib, and ... [pmc.ncbi.nlm.nih.gov]

- 5. - Eli Lilly and Company - AdisInsight this compound [adisinsight.springer.com]

- 6. by Eli Lilly and Co for Relapsed Acute Myeloid Leukemia... This compound [pharmaceutical-technology.com]

Pharmacokinetic (PK) & Pharmacodynamic (PD) Data

Key quantitative data on Temuterkib's concentration in biological matrices from a clinical study are summarized in the table below.

| Matrix | Analyte | Key PK Finding | Context & Details |

|---|---|---|---|

| Human Plasma | LY3214996 (this compound) | Measurable concentrations | Validated LC-MS/MS method range: 0.2–500 nM [1] |

| Human Brain Tumor | LY3214996 (this compound) | Measurable concentrations | Evidence of CNS penetration; method range: 0.2–500 nM [1] |

| Cerebrospinal Fluid (CSF) | LY3214996 (this compound) | Measurable concentrations | Evidence of CNS penetration; method range: 0.2–500 nM [1] |

| Mouse Brain | ERK Inhibition (via KiMBI) | Robust signal inhibition | Identified as a brain-active ERK inhibitor via novel imaging [2] |

This compound's physicochemical properties support its potential for brain penetration, with a calculated lipophilicity (CLogP) of 2.53 and a polar surface area of 117.0 Ų [1].

Experimental Protocols for PK/PD Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis

A validated method simultaneously quantifies this compound, abemaciclib, and its metabolites in human plasma, brain tumor, and cerebrospinal fluid [1]:

- Sample Preparation: simple one-step protein precipitation [1]

- Chromatography: uses a Phenomenex Kinetex F5 column (100 mm × 2.1 mm, 2.6 μm) with isocratic elution [1]

- Mobile Phase: 5 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile:methanol (1:1, V/V, Mobile Phase B) [1]

- Mass Spectrometry: Sciex QTRAP 6500+ mass spectrometer with positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode [1]

- Run Time & Injection Volume: total run time of 3.8 minutes with a 2 μL injection volume [1]

- Unbound Fraction Determination: uses an optimized equilibrium dialysis method [1]

Kinase-Modulated Bioluminescent Indicators (KiMBIs) for In Vivo PD

This novel, ATP-independent biosensor technology non-invasively visualizes this compound target engagement in the brains of living mice [2]:

- Principle: engineered NanoLuc luciferase whose activity is directly modulated by ERK activity [2]

- Design: fusion protein topology with NanoBiT fragments, an ERK substrate peptide, and a WW phospho-binding domain [2]

- Output: ~10-fold increase in bioluminescence upon ERK pathway inhibition [2]

- Application: enables longitudinal imaging of drug pharmacodynamics in the same animal, identifying this compound as brain-penetrant [2]

Mechanism of Action and Signaling Pathway

This compound inhibits ERK1 and ERK2, key terminal kinases in the MAPK/ERK pathway. This pathway, hyperactive in many cancers, regulates cell proliferation and survival. The following diagram illustrates the pathway and drug target:

Inhibition of ERK1/2 by this compound prevents the phosphorylation of downstream nuclear and cytoplasmic substrates, disrupting the expression of genes that drive uncontrolled cancer cell proliferation and survival [3] [4].

Research Context and Significance

- Clinical Trial Synergy: The PK/PD data directly support an ongoing Phase 0/2 clinical trial (NCT04391595) investigating this compound combined with abemaciclib for recurrent glioblastoma [1] [5]

- Novel Assessment Tool: The KiMBI technology represents a significant advancement for in vivo pharmacodynamic assessment, revealing that theoretical predictions of brain penetration can differ from empirically measured efficacy [2]

- High-Throughput Model Validation: this compound showed excellent performance (Z-score = 0.86) in a C. elegans high-throughput screening pipeline, confirming pharmacological conformity between human and model MAPK/ERK pathways [6]

References

- 1. Simultaneous determination of LY3214996, abemaciclib, and ... [pmc.ncbi.nlm.nih.gov]

- 2. Kinase-Modulated Bioluminescent Indicators Enable ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [mycancergenome.org]

- 5. Clinical Trial: NCT04391595 [mycancergenome.org]

- 6. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors ... [pmc.ncbi.nlm.nih.gov]

Quantitative In Vitro Efficacy Profile

| Parameter | Value | Experimental Context / Details |

|---|---|---|

| IC50 (ERK1) | 5 nM | Biochemical assay [1] [2] |

| IC50 (ERK2) | 5 nM | Biochemical assay [1] [2] |

| Cellular Potency (p-RSK1 IC50) | 0.43 µM | BRAF and RAS mutant cancer cell lines; RSK1 is a direct downstream substrate of ERK [2]. |

| Antiproliferative Activity | Sensitive | Tumor cell panels with BRAF, NRAS, or KRAS mutations show general sensitivity to Temuterkib in proliferation assays [1] [2]. |

Experimental Protocols for Key Assays

To help you interpret and potentially replicate these findings, here are the methodologies for the key experiments cited.

Biochemical ERK1/2 Inhibition Assay

This assay measures the direct inhibition of the ERK1 and ERK2 enzymes.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERK1 and ERK2 proteins in a cell-free system.

- Method: The specific biochemical assay protocol is not detailed in the available sources. However, standard practices involve incubating the purified ERK enzymes with a known substrate in the presence of ATP and a titrated dose of the inhibitor (this compound). The remaining kinase activity is measured by detecting the amount of phosphorylated substrate using techniques like ELISA or a luminescence-based readout. The IC50 value is then calculated from the dose-response curve [1] [2].

Cellular Target Engagement (p-RSK1 Inhibition)

This assay confirms that this compound effectively inhibits its target within a living cell system.

- Objective: To measure the inhibition of ERK-mediated phosphorylation of the downstream protein RSK1 in cancer cell lines.

- Method:

- Cell Line Selection: Use BRAF or RAS mutant cancer cell lines (e.g., from melanoma, colorectal, or pancreatic cancer).

- Compound Treatment: Treat cells with increasing concentrations of this compound.

- Cell Lysis and Analysis: After treatment, lyse the cells and analyze the lysates using Western Blotting.

- Detection: Probe the Western blot with an antibody specific for phosphorylated RSK1 (p-RSK1). A separate antibody for total RSK1 or a loading control (e.g., GAPDH) is used to normalize the results.

- Quantification: The signal intensity of p-RSK1 bands is quantified. The concentration at which this compound reduces p-RSK1 levels by 50% is reported as the cellular IC50 [1] [2].

Cellular Proliferation/Viability Assay

This functional assay evaluates the compound's ability to inhibit cancer cell growth.

- Objective: To assess the sensitivity of a panel of cancer cell lines to the anti-proliferative effects of this compound.

- Method:

- Cell Panel: A diverse panel of tumor cell lines is screened, including those with and without alterations in the MAPK pathway (BRAF, NRAS, KRAS mutations).

- Dosing: Cells are exposed to a range of this compound concentrations.

- Proliferation Readout: Cell viability or proliferation is measured after a set time (e.g., 72-96 hours) using a standard assay like MTT, CellTiter-Glo (ATP-based luminescence), or similar.

- Data Analysis: Dose-response curves are generated, and the results are analyzed to determine which molecular subtypes of cancer are most sensitive to this compound treatment. Cells with MAPK pathway alterations are generally found to be sensitive [1] [2].

Mechanism of Action and Signaling Pathway

This compound acts at the terminus of the RAS-RAF-MEK-ERK signaling cascade, a pathway critical for cell growth and survival that is hyperactive in many cancers [3]. The following diagram illustrates this pathway and where this compound acts.

Figure: this compound inhibits the terminal kinases ERK1/2 in the MAPK pathway, blocking signals from upstream oncogenic mutations and suppressing cancer cell proliferation.

References

Mechanism of Action & Basic Pharmacology

Temuterkib is a potent, selective, and ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. ERK1/2 are core components of the RAS/RAF/MEK/ERK (MAPK) pathway, a key signaling cascade that regulates cell growth, proliferation, and survival, and is dysregulated in a large proportion of human cancers [2]. By inhibiting the terminal kinases in this pathway, this compound targets a critical node for oncogenic signaling.

The diagram below illustrates the position of this compound within the MAPK signaling cascade and its therapeutic context.

This compound inhibits terminal ERK1/2 kinases in the MAPK pathway, a key node in cancer signaling.

Quantitative Profile & Key Preclinical Data

The table below summarizes core quantitative data on this compound's activity and pharmacokinetic/pharmacodynamic relationships from preclinical studies.

| Parameter | Value / Result | Experimental Context / Assay Details |

|---|

| Biochemical Potency (IC₅₀) | ERK1: 5 nM ERK2: 5 nM | Assay Protocol: LanthaScreen TR-FRET assay. Reactions with ERK1 (3.6 nM) or ERK2 (1.7 nM) in kinase buffer (50 mM HEPES pH 7.4, 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 substrate, 0.01% Triton X-100, 1 mM DTT). IC₅₀ determined from concentration-response curve after 60 min RT incubation [1]. | | Cellular Potency (IC₅₀) | p-RSK1: 0.43 µM | Measured in cancer cell lines with BRAF or RAS mutations as a downstream marker of ERK pathway inhibition [1]. | | In Vivo Efficacy (Tumor Growth Inhibition) | HCT116 (KRAS-mutant CRC): 31% regression Colo205 (BRAF-mutant CRC): 76% regression MiaPaCa-2 (KRAS-mutant pancreatic): 66% regression A375 (BRAF V600E melanoma): Complete responses (4/6 animals) | Models: Subcutaneous xenograft models. Dosing: Oral administration (e.g., 100 mpk qd). Efficacy demonstrated as single agent in models with BRAF, KRAS, NRAS, and MEK1 mutations [1]. | | Key Pharmacodynamic (PD) Relationship | Tumor growth inhibition correlated with compound exposure and inhibition of p-p90RSK1 in tumors [1]. | |

Key Experimental Protocols

The methodologies from pivotal studies are detailed below to facilitate experimental replication and understanding.

Biochemical ERK1/2 Kinase Assay [1]: Reactions were initiated by adding ERK1 or ERK2 enzyme at final concentrations of 3.6 nM or 1.7 nM, respectively, prepared in a kinase buffer. The buffer consisted of 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 peptide as the substrate, 0.1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT. The reaction mixture, which included increasing concentrations of this compound, was incubated in a 384-well ProxiPlate for 60 minutes at room temperature. The reaction was stopped by adding EDTA and a terbium-conjugated anti-pATF2 antibody. The TR-FRET ratio was measured, and IC₅₀ values were determined from the concentration-response curve.

High-Throughput In Vivo Screening (C. elegans model) [3]: This pipeline used a fluorescence-based image analysis of vulva development in C. elegans as a readout for MAPK/ERK activity. Synchronized first-stage larvae (L1) were incubated in a solution containing the test compound and inactivated E. coli (as food). The assay quantified drug efficacy and toxicity based on the resulting vulval phenotype, with a throughput of approximately 800 wells per hour. In this system, this compound produced an excellent assay Z-score of 0.86, indicating robust and reliable detection.

Noninvasive Brain Penetrance Assessment (ERK KiMBI) [4]: A kinase-modulated bioluminescent indicator (ERK KiMBI) was expressed in the mouse brain. This genetically encoded sensor reports ERK inhibition by producing light. Mice were administered this compound, and bioluminescence was imaged longitudinally. This technique allowed for noninvasive, real-time assessment of drug activity in the brain, identifying this compound as a brain-active ERK inhibitor.

Clinical Development & Therapeutic Potential

- Clinical Trial Status: this compound has been evaluated in Phase I clinical trials (e.g., NCT02857270) for advanced malignancies [5] [1]. As of the latest data, no ERK inhibitor has received FDA approval [2].

- Combination Therapy Strategies: Research highlights the potential of this compound in rational combination regimens. A prominent strategy is vertical inhibition of the MAPK pathway, such as combining this compound with upstream inhibitors (SHP2 or SOS1 inhibitors) or with MEK inhibitors, which has been shown to be highly effective in preclinical models [6]. It also shows synergy with other agents, such as the CDK4/6 inhibitor abemaciclib and the pan-RAF inhibitor LY3009120 [1].

- Therapeutic Context & Cardiotoxicity Note: this compound is designed to overcome resistance to upstream BRAF and MEK inhibitors in cancers like melanoma and colorectal cancer [1]. However, a study in a zebrafish model of anthracycline-induced cardiotoxicity found that while low-dose this compound was therapeutic, it induced dose-dependent cardiotoxicity at higher doses [7]. This underscores the need for careful dosing optimization in its therapeutic application.

Key Insights for Researchers

- Strategic Positioning: As a terminal ERK1/2 inhibitor, this compound offers a promising approach to counter resistance mechanisms that often arise from upstream inhibition in the MAPK pathway.

- Promising Combinatorial Synergy: The most compelling preclinical data involves combination therapies, particularly vertical pathway inhibition, which should be a key focus area for future clinical development.

- Critical Safety Consideration: The observed dose-dependent cardiotoxicity in models highlights a vital parameter that must be monitored and managed in future studies and potential clinical use [7].

References

- 1. | LY3214996 | ERK1/2 inhibitor | CAS 1951483-29-6 | Buy... This compound [invivochem.com]

- 2. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]

- 3. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. Kinase-Modulated Bioluminescent Indicators Enable ... [pmc.ncbi.nlm.nih.gov]

- 5. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 6. RAS Pathway Inhibitors Combined with Targeted Agents Are ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition, But Not Depletion, of Erk Signaling Ameliorates ... [sciencedirect.com]

Temuterkib background and significance

Mechanism of Action and Significance

Temuterkib directly targets the mitogen-activated protein kinase 1 and 3 (MAPK1/ERK2 and MAPK3/ERK1), which are core components of the Ras-Raf-MEK-ERK signaling pathway [1] [2]. This pathway regulates critical cellular processes like proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

The strategic significance of inhibiting ERK, the terminal node of this pathway, is its potential to overcome resistance that often develops to upstream inhibitors (such as BRAF or MEK inhibitors) in cancers like melanoma. Preclinical studies show this compound has antitumor activity in models with acquired resistance to BRAF inhibitors [2]. Furthermore, a 2023 study using a novel biosensor (ERK KiMBI) identified this compound as a brain-penetrant inhibitor, suggesting potential for treating primary brain tumors or brain metastases [3].

Diagram of this compound's mechanism of action in the MAPK/ERK pathway.

Preclinical Efficacy and Experimental Data

Quantitative Biochemical and Cellular Activity

This compound demonstrates high potency and selectivity in preclinical models. The following table summarizes key quantitative findings:

| Model Type | Experimental Findings / Activity | Citation |

|---|---|---|

| Biochemical Assay (IC₅₀) | ERK1: 5 nM; ERK2: 5 nM | [2] [4] |

| Cellular Assay (p-RSK1 IC₅₀) | 0.43 µM | [2] |

| In Vivo Tumor Growth Inhibition | Significant regression in BRAF-mutant (76%), KRAS-mutant (31-66%) xenografts | [2] |

| Brain Penetrance | Identified as brain-active via ERK KiMBI imaging, a key differentiator | [3] |

Detailed Experimental Protocols

For research reproducibility, here are methodologies from key studies:

Enzyme Assay (Biochemical Ki Determination)

- Assay Type: LanthaScreen TR-FRET assay [2].

- Reaction: ERK1/2 enzyme, kinase buffer (HEPES, ATP, MgCl₂), GFP-ATF2 substrate, and this compound in DMSO [2].

- Detection: Reaction stopped with EDTA and Tb-anti-pATF2 antibody. TR-FRET ratio measured (520 nm / 495 nm) [2].

- Analysis: IC₅₀ determined from concentration-response curve; apparent Ki calculated using Cheng-Prusoff equation [2].

Cell-Based Assay (Proliferation Inhibition)

In Vivo Efficacy Studies

Clinical Development Status

As of the latest updates in 2024 and 2025, this compound is in Phase I clinical trials for Refractory Acute Myeloid Leukemia [5]. GlobalData's analysis indicates that Phase I drugs for this condition have a 68% phase transition success rate (PTSR) [5].

Development has been reported across multiple cancer types, with the highest phases reached being Phase II for general cancer and pancreatic cancer, and Phase I/II for colorectal cancer [6]. However, no recent reports of development have been identified for acute myeloid leukemia, glioblastoma, and non-small cell lung cancer as of April 2025, which may suggest a refinement of the clinical development strategy [6].

Research Implications

This compound represents a promising strategic approach in oncology therapeutics. Its role as a brain-penetrant ERK inhibitor opens avenues for treating CNS malignancies [3]. The robust single-agent activity in RAS-mutant models, a historically difficult-to-drug target, is particularly significant [2]. Furthermore, the potential to overcome resistance to upstream pathway inhibition and its efficacy in combination therapies (e.g., with CDK4/6 or pan-RAF inhibitors) suggests multiple paths for clinical application [2].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. | LY3214996 | ERK1/2 inhibitor | CAS 1951483-29-6 | Buy... This compound [invivochem.com]

- 3. Kinase-Modulated Bioluminescent Indicators Enable ... [pmc.ncbi.nlm.nih.gov]

- 4. (LY3214996) | CAS 1951483-29-6 | AbMole BioScience this compound [abmole.com]

- 5. by Eli Lilly and Co for Refractory Acute Myeloid Leukemia... This compound [pharmaceutical-technology.com]

- 6. - Eli Lilly and Company - AdisInsight this compound [adisinsight.springer.com]

Clinical Development Landscape

As of late 2025, Temuterkib is under development by Eli Lilly and Company and collaborators for a range of oncology indications [1] [2]. The table below summarizes its key clinical development highlights.

| Attribute | Details |

|---|---|

| Highest Phase of Development | Phase II (for solid tumors, pancreatic cancer) [2] |

| Mechanism of Action | Selective inhibitor of ERK1 and ERK2 [3] [4] |

| Key Indications Under Study | Metastatic Pancreatic Cancer, Colorectal Cancer (CRC), Non-Small Cell Lung Cancer (NSCLC), Advanced Solid Tumors, Acute Myeloid Leukemia (AML), Glioblastoma (GBM) [1] [2] [5] |

| Route of Administration | Oral [1] |

| Notable Combination Therapy | Being evaluated with a CDK4/6 inhibitor in preclinical models [3] |

The drug's development is focused on cancers with mutations in the RAS/RAF/MEK/ERK pathway [3]. Its Phase Transition Success Rate (PTSR) for Refractory Acute Myeloid Leukemia is benchmarked at 68% for progression from Phase I to Phase II [1].

Mechanism of Action & Signaling Pathway

Temoterkib acts at the terminal end of the MAPK/ERK pathway, a key signaling cascade regulating cell growth, proliferation, and survival [6]. Dysregulation of this pathway is implicated in approximately 40% of all human cancers [6]. The following diagram illustrates the pathway and this compound's site of action.

Diagram of the MAPK/ERK pathway and this compound inhibition.

By directly targeting ERK1/2, this compound aims to suppress oncogenic signaling downstream of common upstream mutations (e.g., in BRAF, RAS), making it a potential therapeutic strategy for tumors that have developed resistance to upstream inhibitors like BRAF or MEK inhibitors [7] [3].

Preclinical Research Protocol

A 2024 study established a high-throughput in vivo pipeline for discovering MAPK/ERK inhibitors using C. elegans, which was successfully validated with this compound [7]. This protocol is valuable for researchers screening or characterizing novel ERK inhibitors.

Workflow Overview

The experimental workflow uses vulva development in *C. elegans* as a phenotypic readout for MAPK/ERK activity. Inhibition results in a "vulvaless" phenotype, while overactivation causes a "multivulva" phenotype [7]. The diagram below outlines the key stages of this assay.

Workflow of the high-throughput C. elegans assay for ERK inhibition.

Key Experimental Details

- Strains Used: The protocol utilizes wild-type and mutant strains (e.g., lin-15(n765) and lin-1(e1777)) to test compounds in both wild-type and pathway-activated backgrounds [7].

- Assay Performance: The throughput was 800 wells per hour with an average of 25.5 animals per well. The assay yielded an excellent Z'-factor of 0.86 for this compound, indicating a robust and reliable assay [7].

- Pathway Specificity Testing: Specificity is confirmed using gain-of-function mutants upstream (e.g.,

lin-15) and downstream (e.g.,lin-1) of ERK in the pathway. A compound is pathway-specific if it rescues the Muv phenotype in upstream but not downstream mutants [7]. - Validation: In a blinded screen of 433 anticancer compounds, the pipeline successfully identified four MEK inhibitors among seven positive hits, confirming its predictive value [7].

Research Priorities and Future Directions

Based on the current developmental status, key research priorities for this compound include:

- Advancing Combination Regimens: Preclinical data shows This compound combined with a CDK4/6 inhibitor is well-tolerated and results in potent tumor growth inhibition or regression in KRAS mutant models [3]. Translating such combinations into clinical trials is a critical next step.

- Expanding into Hematologic Cancers: While much focus is on solid tumors, this compound is also being investigated for Acute Myeloid Leukemia [1] [5], representing an important expansion of its potential application.

- Overcoming Resistance in MAPK-pathway cancers: Its position as a terminal ERK inhibitor makes it a strong candidate for treating tumors resistant to upstream BRAF or MEK inhibitors [7] [3].

References

- 1. by Eli Lilly and Co for Refractory Acute Myeloid Leukemia... This compound [pharmaceutical-technology.com]

- 2. - Eli Lilly and Company - AdisInsight this compound [adisinsight.springer.com]

- 3. This compound (LY3214996) | ERK inhibitor | Mechanism [selleckchem.com]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Advances in ERK1/2 inhibition: a medicinal chemistry ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Temuterkib (LY3214996)

Temuterkib (LY3214996) is a potent, selective, and orally available inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily used in preclinical research to target cancers with mutations in the MAPK pathway, such as those involving BRAF, NRAS, or KRAS. The following document provides detailed physicochemical data, handling instructions, and standardized protocols for its use in both in vitro and in vivo studies.

Biological Background and Significance

This compound functions as a highly selective ATP-competitive inhibitor of ERK1 and ERK2, with reported IC₅₀ values of 5 nM for each enzyme in cell-free biochemical assays. [1] [2] [3] Its primary mechanism of action in a cellular context is the potent inhibition of phosphorylated RSK1 (p-RSK1), a key downstream effector of the ERK pathway. [1] [3] This action is particularly effective in halting the proliferation of tumor cells dependent on MAPK signaling. Research has demonstrated that this compound exhibits significant anti-tumor activity in various human cancer xenograft models, including melanoma, colorectal, lung, and pancreatic cancers. [1] Furthermore, it has shown promise in overcoming resistance to BRAF inhibitors and can be effectively combined with other agents, such as CDK4/6 inhibitors, leading to tumor regression in KRAS-mutant models. [1] [2]

The diagram below illustrates the primary signaling pathway targeted by this compound and its downstream effects:

Figure 1: this compound Mechanism of Action. This compound selectively inhibits ERK1/2, a key node in the MAPK signaling pathway. This pathway is often constitutively activated by mutations in upstream components like BRAF, NRAS, or KRAS, leading to uncontrolled cell proliferation and survival through downstream effectors like RSK and other transcription factors.

Solubility and Storage Conditions

Proper handling and storage are critical for maintaining the stability and efficacy of this compound in experimental settings.

Solubility Profile

The solubility of this compound has been characterized in various solvents relevant for biological assays, as shown in the table below.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Concentration (Approx.) | Notes |

|---|---|---|---|

| DMSO | Soluble | 27.5 mg/mL (60.63 mM) [1] | Primary solvent for stock solutions. Hygroscopic; use fresh DMSO. |

| 16.67 mg/mL (36.75 mM) [2] | Slightly lower solubility reported; batch variations possible. | ||

| Ethanol | Soluble | 15 mg/mL (33.07 mM) [1] | Suitable for dilution. |

| 16 mg/mL [3] | Consistent with other data. | ||

| Water | Insoluble | < 1 mg/mL [2] [3] | Not recommended for direct dissolution. |

Storage and Stability

- Solid Form: For long-term stability, store the powder at -20°C. Under these conditions, the compound remains stable for at least 3 years. [2] [4] Short-term storage at 4°C for up to 2 years is also acceptable. [2]

- Stock Solutions: Solutions in DMSO can be stored for up to 1 year at -80°C or 6 months at -20°C. [2] To prevent loss of potency due to freeze-thaw cycles, it is recommended to prepare single-use aliquots.

- Shipping: The compound is stable at ambient temperature and can be shipped without cooling measures. [1]

Experimental Protocols

Protocol 1: Preparing Stock Solutions for In Vitro Studies

This protocol is for creating a concentrated stock solution suitable for cell culture experiments.

- Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

- Reconstitution: Gently warm the compound vial to room temperature. Add the calculated volume of high-quality, fresh DMSO to dissolve the powder. For example, to make a 10 mM solution, add 2.20 mL of DMSO to 10 mg of compound (MW = 453.56 g/mol). [2] [4]

- Mixing: Vortex or sonicate the solution briefly to ensure complete dissolution, clarifying it into a homogeneous liquid. [2]

- Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

- Storage: Store aliquots at -80°C for long-term use (up to 1 year). [2]

- Working Dilutions: Further dilute the DMSO stock into pre-warmed cell culture media immediately before use. The final DMSO concentration in cell assays should typically not exceed 0.1% to avoid cytotoxicity.

Protocol 2: In Vivo Dosing Formulation and Administration

This protocol outlines a validated method for preparing a homogeneous dosing solution for oral administration (o.g.) in animal models like mice. [1] [2] [3]

Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O [1] [3]

The workflow for preparing the in vivo dosing formulation is as follows:

Figure 2: Workflow for Preparing In Vivo Dosing Formulation. The solvents must be added sequentially with mixing in between to ensure a clear, homogeneous solution ready for administration.

- Dosage: A common effective dosage used in mouse xenograft models is 100 mg/kg, administered orally. [1] [3]

- Stability: The prepared formulation should be used immediately for optimal results. [1] [3]

Quality Control and Best Practices

- Purity: The compound is typically available with high purity (e.g., >99.9%). [3] Confirm the certificate of analysis for your specific batch.

- Solvent Order: When preparing in vivo formulations, it is critical to add solvents in the specified order to achieve a clear solution. If the solution becomes cloudy, gentle heating and/or sonication can be used to aid dissolution. [2]

- Safety: this compound is for research use only and is not for human or veterinary diagnostic or therapeutic use. [1]

References

Comprehensive Application Notes and Protocols: Temuterkib (LY3214996) IC₅₀ Determination for ERK1/2 Inhibition

Introduction to ERK1/2 Signaling and Therapeutic Targeting

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK cascade, represents one of the most critical signaling networks in cancer biology, regulating fundamental cellular processes including proliferation, differentiation, and survival. ERK1 (MAPK3) and ERK2 (MAPK1) serve as the terminal kinases in this pathway, sharing approximately 84% sequence identity and functioning as central regulators that phosphorylate both cytosolic and nuclear substrates. Dysregulation of ERK signaling occurs in approximately 40% of all human cancers, frequently driven by mutations in upstream components such as RAS, RAF, or MEK, making ERK1/2 attractive therapeutic targets for precision oncology. The development of selective ERK inhibitors addresses the clinical challenge of acquired resistance to upstream targeted therapies while potentially mitigating pathway reactivation through feedback mechanisms.

Temuterkib (LY3214996) emerges as a selective, ATP-competitive, and orally bioavailable inhibitor of both ERK1 and ERK2, demonstrating promising anticancer activity in preclinical models with various MAPK pathway alterations. As a research tool and clinical candidate, precise characterization of its inhibitory potency through IC₅₀ determination is essential for understanding its pharmacological profile, optimizing dosing regimens, and predicting therapeutic efficacy. These application notes provide detailed methodologies for quantifying this compound's inhibitory activity against ERK1/2 through biochemical, cellular, and target engagement assays, supporting rigorous investigation of its mechanism of action and potential applications in cancer research and drug development.

This compound Profile and Key Properties

Table 1: Key Characteristics of this compound (LY3214996)

| Parameter | Value | Experimental Context |

|---|---|---|

| ERK1 Biochemical IC₅₀ | 5 nM | LanthaScreen TR-FRET assay [1] |

| ERK2 Biochemical IC₅₀ | 5 nM | LanthaScreen TR-FRET assay [1] |

| Cellular pRSK IC₅₀ | 0.43 μM | BRAF/RAS mutant cancer cell lines [1] |

| Selectivity | Highly selective for ERK1/2 | KINOMEscan profiling (456 kinases) [1] |

| Molecular Weight | 452.94 g/mol | - |

| CAS Number | 1951483-29-6 | - |

| Mechanism | ATP-competitive inhibitor | Reversible binding to ATP pocket [1] |

This compound exhibits balanced potency and solubility, making it suitable for both in vitro and in vivo applications. In biochemical assays, it demonstrates equivalent potency against both ERK1 and ERK2 isoforms, with IC₅₀ values of 5 nM for each. Cellular potency, as measured by inhibition of the downstream biomarker phospho-RSK1, falls in the submicromolar range (IC₅₀ = 0.43 μM), reflecting factors such as cell permeability, intracellular ATP concentrations, and compensatory signaling pathways. Comprehensive selectivity profiling across 456 kinase targets has confirmed its high specificity for ERK1/2, minimizing concerns about off-target effects in experimental systems. This compound has demonstrated robust antitumor activity in xenograft models harboring various MAPK pathway alterations, including BRAF, KRAS, and NRAS mutations, and has advanced to clinical evaluation (NCT02857270) based on its favorable preclinical profile [1].

Biochemical ERK1/2 IC₅₀ Determination Protocol

Principle and Mechanism

This protocol employs a LanthaScreen TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay to quantitatively measure this compound inhibition of ERK1 and ERK2 kinase activity toward a fluorescently-labeled substrate. The assay capitalizes on immunoaffinity detection of phosphorylated substrate by a terbium-conjugated antibody, generating a TR-FRET signal proportional to kinase activity. Incubation with increasing concentrations of this compound produces a dose-response curve from which the IC₅₀ value is derived, representing the inhibitor concentration required for half-maximal enzymatic inhibition. This method provides high sensitivity and compatibility with automated high-throughput screening platforms, enabling precise characterization of inhibitor potency under defined biochemical conditions [1].

Reagents and Materials

- Recombinant Human Enzymes: ERK1 (3.6 nM final concentration) and ERK2 (1.7 nM final concentration)

- Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 0.1 mM EGTA, 0.01% Triton X-100, 1 mM DTT

- Substrate: GFP-ATF2 (19-96) at 200 nM final concentration

- Cofactor: ATP at 10 μM final concentration (near Km app)

- Detection Reagent: Stop buffer containing 10 mM EDTA and 2 nM Tb-anti-pATF2 (pThr71) antibody

- Inhibitor: this compound prepared as a 10 mM stock in DMSO with serial dilutions

- Equipment: 384-well Proxi plate, multichannel pipettes, plate centrifuge, Envision plate reader or compatible TR-FRET capable instrument

Step-by-Step Procedure

Preparation of inhibitor dilutions: Prepare an 11-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM stock solution to create concentrations ranging from 10 mM to 0.1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

Reaction setup: In each well of a 384-well Proxi plate, combine:

- 2.5 μL of ERK1 or ERK2 enzyme diluted in kinase buffer

- 2.5 μL of this compound dilution or control (final DMSO concentration 4%)

- Incubate at room temperature for 15 minutes to pre-bind inhibitor with enzyme

Kinase reaction initiation: Add 5 μL of substrate/ATP mixture (containing 400 nM GFP-ATF2 and 20 μM ATP in kinase buffer) to each well using a multichannel pipette.

Reaction incubation: Incubate the plate at room temperature for 60 minutes to allow phosphorylation reaction to proceed.

Reaction termination and detection: Add 10 μL of stop buffer containing EDTA and Tb-anti-pATF2 antibody to each well. The final assay volume will be 20 μL.

Signal development: Incubate the plate at room temperature for 60 minutes to allow antibody binding.

TR-FRET measurement: Read the plate on an Envision plate reader or compatible instrument using the following settings:

- Excitation wavelength: 340 nm

- Emission acquisition: 520 nm (GFP acceptor) and 495 nm (Tb donor)

- Delay time: 100 μs

- Integration time: 200 μs

Data calculation: For each well, calculate the TR-FRET ratio by dividing the GFP acceptor emission signal (520 nm) by the Tb donor emission signal (495 nm).

Data Analysis and Interpretation

Normalization: Normalize TR-FRET ratios to percentage inhibition relative to positive (DMSO-only control, 0% inhibition) and negative (no-enzyme control, 100% inhibition) controls.

Curve fitting: Fit the concentration-response data to a four-parameter logistic model using appropriate software (e.g., AAT Bioquest IC₅₀ Calculator, GraphPad Prism):

[Y = Min + \frac{Max - Min}{1 + 10^{(LogIC_{50} - X) \times HillSlope}}]

Where Y = % inhibition, X = log[this compound], Min = bottom asymptote, Max = top asymptote, and HillSlope = slope factor [2].

IC₅₀ determination: The IC₅₀ value is derived as the concentration of this compound that yields 50% inhibition between the upper and lower plateaus of the fitted curve.

Ki calculation: Convert IC₅₀ to apparent inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:

[K_i = \frac{IC_{50}}{1 + \frac{[ATP]}{K_{m,ATP}}}]

Where [ATP] is the concentration used in the assay (10 μM) and K_{m,ATP} is the Michaelis constant for ATP.

Cellular Target Engagement and Functional Activity Assessment

Cellular Phospho-RSK Inhibition Assay

Principle: This assay evaluates this compound's cellular activity by measuring inhibition of RSK phosphorylation, a direct downstream substrate of ERK1/2, providing a functional readout of pathway inhibition in intact cells.

Procedure:

- Culture appropriate cancer cell lines (e.g., A375 melanoma, HCT116 colorectal) with MAPK pathway alterations (BRAF, KRAS, or NRAS mutations) in 96-well plates.

- Treat cells with serial dilutions of this compound (typically 0.1 nM to 10 μM) for 2-4 hours.

- Lyse cells and quantify phospho-RSK1 (T359/S363) levels via Western blotting or ELISA.

- Normalize signals to total RSK or loading controls.

- Generate dose-response curves and calculate IC₅₀ values as described in Section 3.4.

Interpretation: this compound typically demonstrates cellular pRSK IC₅₀ values of approximately 0.43 μM in sensitive cell lines, reflecting its ability to penetrate cells and engage endogenous targets despite high intracellular ATP concentrations [1].

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures target engagement in cellular contexts by detecting ligand-induced thermal stabilization of the target protein, providing direct evidence of intracellular binding without requiring enzymatic activity.

Procedure:

- Treat cells with this compound or vehicle control for 2-4 hours.

- Heat aliquots of cell suspension to different temperatures (e.g., 37-65°C) for 3 minutes.

- Lyse cells and separate soluble protein from aggregates by centrifugation.

- Quantify remaining soluble ERK1/2 in supernatants by Western blotting.

- Plot denaturation curves and calculate thermal shift (ΔT_m) induced by this compound binding.

Alternative Approach: For quantitative assessment, perform isothermal dose-response (ITDR) CETSA by treating cells with compound dilutions at a fixed temperature near the protein's melting point [3].

Data Interpretation and Correlation with Functional Activity

Table 2: Comparative IC₅₀ Values Across Assay Formats

| Assay Type | Molecular Target | Typical IC₅₀ Value | Key Insights Provided |

|---|---|---|---|

| Biochemical Kinase | ERK1/2 enzymatic activity | 5 nM | Direct binding affinity and intrinsic potency |

| Cellular pRSK | Downstream pathway output | 0.43 μM | Cellular permeability and functional inhibition |

| Anti-proliferation | Cell viability | Variable by cell line | Overall biological consequence and potency |

| CETSA | Target engagement in cells | Dependent on conditions | Direct measurement of intracellular binding |

The discrepancy between biochemical and cellular IC₅₀ values is expected and reflects the complex intracellular environment, including high ATP concentrations that compete with ATP-competitive inhibitors like this compound, cellular permeability barriers, expression of efflux transporters, and potential engagement of compensatory signaling pathways. Consistent demonstration of concentration-dependent activity across different assay formats strengthens confidence in the compound's mechanism of action and potential therapeutic utility.

For comprehensive characterization, correlate this compound's cellular IC₅₀ values with its anti-proliferative effects across cell lines with different genetic backgrounds. Cells harboring BRAF V600E mutations, KRAS mutations, or other MAPK pathway alterations typically show greater sensitivity, with IC₅₀ values for proliferation inhibition generally aligning with or being slightly higher than pRSK IC₅₀ values. This correlation strengthens the association between pathway inhibition and biological outcome, supporting the use of phospho-RSK as a pharmacodynamic biomarker for in vivo studies [1].

Technical Considerations and Troubleshooting

ATP concentration optimization: Use ATP concentrations near the apparent Kₘ for each enzyme to ensure sensitivity to competitive inhibitors while maintaining adequate signal-to-noise ratio.

DMSO controls: Maintain consistent DMSO concentrations across all samples (typically ≤1%) to avoid solvent effects on enzyme activity.

Cell line selection: Prioritize cell lines with documented MAPK pathway dependencies (e.g., BRAF-mutant A375, KRAS-mutant HCT116) for cellular assays to maximize signal window.

Assay validation: Include appropriate controls such as reference ERK inhibitors (e.g., SCH772984) to validate assay performance and enable benchmarking.

IC₅₀ calculation methodology: Use appropriate curve-fitting algorithms and ensure adequate data points across the linear portion of the dose-response curve. The four-parameter logistic model typically provides the most accurate IC₅₀ estimates for kinase inhibitors [2].

Cellular assay timing: Optimize treatment duration based on the turnover rate of phosphorylation events; shorter incubations (2-4 hours) typically better reflect direct target inhibition rather than downstream adaptive responses.

Conclusion

This compound represents a potent and selective inhibitor of ERK1/2 with demonstrated activity in preclinical cancer models. Rigorous characterization of its IC₅₀ across biochemical and cellular assay formats provides critical insights for lead optimization, dosing regimen design, and biomarker strategy in both preclinical and clinical development. The protocols outlined herein enable comprehensive assessment of this compound's inhibitory activity, supporting its application as a chemical probe for ERK1/2 biology and its development as a therapeutic agent for MAPK-driven cancers.

Visual Overviews

MAPK-ERK Signaling Pathway and this compound Inhibition

Biochemical IC₅₀ Determination Workflow

References

Temuterkib In Vivo Dosing & Efficacy in Mouse Models

| Cancer Model (Cell Line) | Mutation Type | Temuterkib Dose & Schedule | Treatment Duration | Reported Efficacy |

|---|---|---|---|---|

| A375 Melanoma (Parental) [1] | BRAF V600E | 100 mg/kg, once daily (o.g.) | 21 days | Significant tumor regression; 4/6 complete responses [1] |

| A375 Melanoma (Vemurafenib-resistant) [1] | BRAF V600E | 50 mg/kg, twice daily (o.g.) | Not specified | 95% tumor growth inhibition [1] |

| HCT116 Colorectal [1] | KRAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | 31% tumor regression [1] |

| HCT116 Colorectal (Combo with LY3009120) [1] | KRAS mutant | LY3214996 + Pan-RAF inhibitor | Not specified | 94% tumor growth inhibition (synergistic effect) [1] |

| MiaPaCa-2 Pancreatic [1] | KRAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | 66% tumor regression [1] |

| Calu-6 NSCLC [1] | KRAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | 54% tumor regression [1] |

| Colo205 Colorectal [1] | BRAF mutant | 100 mg/kg, once daily (o.g.) | Not specified | 76% tumor regression [1] |

| Multiple Xenograft Models [2] | BRAF, RAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | Significant tumor growth inhibition or regression [2] |

Experimental Protocols for In Vivo Studies

For researchers aiming to replicate these studies, here are detailed methodologies based on the literature.

Animal Model and Administration

- Model: Typically, immunocompromised mice (e.g., NSG mice) are used for human tumor xenograft studies [2].

- Dosing Formulation: The compound is often prepared as a homogeneous suspension. For example, it can be suspended in a 0.5% methylcellulose solution or similar vehicle for oral gavage [3] [1].

- Dosing Schedule: The standard schedule is once-daily oral gavage (o.g.) at 100 mg/kg. In models of acquired resistance, a more intensive schedule of 50 mg/kg twice daily has been used [1].

Efficacy and Pharmacodynamic Assessment

- Tumor Measurement: Tumor volume is measured regularly using calipers. Tumor growth inhibition (%T/C) and tumor regression are calculated by comparing the treatment group to the vehicle control group [1].

- Pharmacodynamic (PD) Biomarker Analysis: A key PD marker for target engagement is the phosphorylation of p90RSK1 (phospho-p90RSK1).

Combination Therapy Protocols

This compound shows enhanced efficacy in combination with other agents. A noted example is co-administration with the CDK4/6 inhibitor abemaciclib.

- Procedure: Mice are treated with both this compound and abemaciclib concurrently.

- Observation: This combination is well-tolerated and results in potent tumor growth inhibition or even regression in KRAS mutant colorectal and non-small cell lung cancer models [1]. Similar vertical inhibition strategies combining this compound with upstream SOS1 or SHP2 inhibitors have also proven highly effective in spheroid models [4].

Key Mechanisms and Workflow

The following diagram illustrates the mechanism of action of this compound and the typical workflow for in vivo efficacy studies.

Critical Considerations for Protocol Design

- Dose-Dependent Toxicity: While generally well-tolerated in oncology models, a study investigating anthracycline-induced cardiotoxicity found that This compound induced dose-dependent cardiotoxicity in zebrafish. This highlights the importance of careful dose optimization in preclinical studies [5].

- Brain Penetrance: this compound has been identified as a brain-active ERK inhibitor using a novel kinase-modulated bioluminescent indicator (KiMBI), which may be relevant for studies involving brain tumors or metastases [6].

References

- 1. | LY3214996 | ERK1/2 inhibitor | CAS 1951483-29-6 | Buy... This compound [invivochem.com]

- 2. This compound (LY3214996) | ERK inhibitor | Mechanism [selleckchem.com]

- 3. Predictive Modeling to Study the Treatment-Shortening ... [pmc.ncbi.nlm.nih.gov]

- 4. RAS Pathway Inhibitors Combined with Targeted Agents Are ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition, But Not Depletion, of Erk Signaling Ameliorates ... [sciencedirect.com]

- 6. Kinase-Modulated Bioluminescent Indicators Enable ... [pmc.ncbi.nlm.nih.gov]

Temuterkib Drug Profile and Mechanism of Action

Temuterkib is a novel, selective, ATP-competitive, and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the final node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, its inhibition is a strategic approach for treating cancers driven by upstream pathway alterations [2].

The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Alternative Names | LY-3214996, LY3518429 [3] |

| Originator/Developer | Eli Lilly and Company; Dana-Farber Cancer Institute; Netherlands Cancer Institute; The Lustgarten Foundation [3] |

| Mechanism of Action | Mitogen-activated protein kinase 1 (MAPK1/ERK2) and MAPK3 (ERK1) inhibitor [3] [4] |

| Primary Indication | Investigation for solid tumors, pancreatic cancer, colorectal cancer, NSCLC, and glioblastoma [3] [5] |

| Highest Development Phase | Phase II (as of September 2025) [3] |

| Molecular Formula | C22H27N7O2S [1] |

In biochemical assays, this compound potently inhibits both ERK1 and ERK2 with an IC50 of 5 nM for each [1] [2]. Preclinical studies show it effectively suppresses cellular phosphorylation of downstream targets like RSK1 in BRAF and RAS mutant cancer cell lines, and demonstrates significant antitumor activity in various xenograft models [1] [2].

Rationale for Combination Therapy and Key Strategies

While this compound shows single-agent activity, a primary rationale for combination therapy is to overcome innate and acquired resistance and achieve more durable patient responses [6]. Feedback reactivation within the complex MAPK pathway often limits the efficacy of targeted agents, necessitating vertical or horizontal pathway blockade [7] [6].

The diagram below illustrates the key targets and rationale for this compound combination therapy within the KRAS signaling pathway.

The most advanced and clinically supported combination strategies are summarized below.

| Combination Partner | Target | Rationale & Evidence | Development Stage |

|---|---|---|---|

| Abemaciclib | CDK4/6 | Dual blockade of ERK-driven proliferation & cell cycle progression; well-tolerated, potent tumor growth inhibition/regression in KRAS mutant colorectal & NSCLC models [8] [1] [5]. | Phase 0/2 Clinical Trial (NCT04391595) [5] |

| SHP2 Inhibitors (e.g., Batoprotafib/TNO155) | SHP2 (Upstream of RAS) | Vertical inhibition of MAPK pathway; highly effective in reducing viability of multicell-type tumor spheroids [7]. | Preclinical / Early Clinical |

| SOS1 Inhibitors (e.g., BI-3406) | SOS1 (Upstream of RAS) | Prevents KRAS activation; combination with this compound shown highly effective [7]. | Preclinical / Early Clinical |

| MEK Inhibitors (e.g., Trametinib) | MEK (Upstream of ERK) | Vertical pathway blockade; enhanced efficacy but requires careful management of potential toxicity [7]. | Preclinical |

| Pan-RAF Inhibitors (e.g., LY3009120) | RAF (Upstream of MEK) | Synergistic effect observed in KRAS-mutant HCT116 colorectal cancer xenograft model [2]. | Preclinical |

Experimental Protocols and Assays

LC-MS/MS Bioanalytical Method for Quantification

A validated method simultaneously determines this compound, abemaciclib, and its active metabolites (M2, M20) in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) [8].

- Instrumentation: SCIEX ExionLC UHPLC system coupled with a Sciex QTRAP 6500+ mass spectrometer [8].

- Chromatography:

- Column: Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm).

- Mobile Phase: A) 5 mM ammonium formate with 0.1% formic acid; B) Acetonitrile:Methanol (1:1, v/v).

- Gradient: Isocratic at 45% B for 1.5 min, followed by a wash at 95% B.

- Flow Rate & Run Time: 0.5 mL/min; total run time 3.8 min.

- Injection Volume: 2 μL [8].

- Mass Spectrometry: Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode [8].

- Sample Preparation: Simple one-step protein precipitation. For unbound fraction determination, an optimized equilibrium dialysis protocol is used [8].

- Method Validation:

- Linearity: 0.2–500 nM for all analytes.

- Sensitivity: Lower Limit of Quantification (LLOQ) of 0.2 nM.

- Precision & Accuracy: Intra- and inter-batch accuracy within ±20% (LLOQ) and ±15% (other QC levels); precision ≤20% (LLOQ) and ≤15% (other QC levels) [8].

In Vitro Cell Proliferation and Combination Screening

- Cell Lines: Utilize panels of cancer cell lines harboring MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations) [1] [2].

- Compound Treatment: Treat cells with serial dilutions of this compound as a single agent and in combination with other targeted agents.

- Viability Assay: Measure cell proliferation after a defined period (e.g., 72-96 hours) using assays like CellTiter-Glo.

- Data Analysis: Calculate IC50 values for single agents and combination indices (CI) to assess synergistic, additive, or antagonistic effects [7].

Clinical Trial Protocol Example: Glioblastoma Combination

A Phase 0/2 study (NCT04391595) investigates this compound with abemaciclib in recurrent glioblastoma patients scheduled for surgical resection [5].

- Study Design: Open-label, multicenter trial.

- Patient Population: Adults with recurrent glioblastoma (WHO Grade IV) who have progressed following standard therapy.

- Dosing Regimen:

- LY3214996 (this compound): 400 mg, orally, once daily (QD) for 6 doses.

- Abemaciclib: 100 mg, orally, twice daily (BID) for 11 doses.

- Treatment is administered over approximately 5.5 days prior to surgery [5].

- Primary Objective (Phase 0): To assess the central nervous system (CNS) penetration of the drugs by measuring their total and unbound concentrations in resected enhancing and non-enhancing tumor tissue [8] [5].

- Key Biomarkers: Tumor tissue is analyzed for pharmacodynamic (PD) effects, including changes in pRSK, pERK, pRB, pFOXM1, MIB-1, and Cleaved Caspase 3 levels compared to baseline archival tissue [5].

Formulation and Preclinical Dosing

For in vivo research, this compound is typically administered orally. One published protocol uses a homogeneous suspension [1].

- Vehicle: 0.5% Methylcellulose (CMC-Na) solution.

- Preparation:

- Add this compound powder to the CMC-Na vehicle.

- Mix thoroughly to achieve a homogeneous suspension.

- Target Concentration: ≥5 mg/mL.

- Dosing in Mice: 100 mg/kg, administered orally (o.g.) [1].

This compound demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability (75.4% in dogs) and significant in vivo efficacy in human cancer xenograft models [1].

Conclusion and Future Directions

This compound represents a promising therapeutic option for cancers driven by MAPK pathway alterations. Rational combination strategies, particularly with CDK4/6 inhibitors like abemaciclib and upstream inhibitors like SHP2 or SOS1, are crucial to overcome resistance and improve clinical outcomes. The ongoing clinical trials will be pivotal in validating these approaches and translating them into patient benefit.

References

- 1. This compound (LY3214996) | ERK inhibitor | Mechanism [selleckchem.com]

- 2. | LY3214996 | ERK1/2 inhibitor | CAS 1951483-29-6 | Buy... This compound [invivochem.com]

- 3. - Eli Lilly and Company - AdisInsight this compound [adisinsight.springer.com]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 5. Clinical Trial: NCT04391595 [mycancergenome.org]

- 6. KRAS G12C inhibitor combination : current evidence and... therapies [pmc.ncbi.nlm.nih.gov]

- 7. RAS Pathway Inhibitors Combined with Targeted Agents Are ... [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of LY3214996, abemaciclib, and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Temuterkib Dose-Response Studies in MAPK/ERK Pathway Inhibition

Introduction and Drug Profile

Temuterkib is an investigational ERK inhibitor that targets the mitogen-activated protein kinase (MAPK)/ERK signaling pathway, a critical signaling cascade frequently hyperactivated in human cancers. The MAPK/ERK pathway is dysregulated in approximately 85% of all human cancers, driving tumor progression through enhanced cell proliferation, survival, and metastasis. As a downstream component of this pathway, ERK represents a strategic therapeutic target, particularly in tumors that develop resistance to upstream RAF and MEK inhibitors. This compound has demonstrated significant pathway inhibition specificity in preclinical models, with excellent assay performance characteristics (Z-score = 0.86) in high-throughput screening systems, indicating its potential as a promising anticancer therapeutic agent.

The development of this compound addresses several critical challenges in targeted cancer therapy, including paradoxical pathway activation and acquired resistance mechanisms that limit the efficacy of current MAPK/ERK pathway inhibitors. By targeting ERK directly, this compound potentially circumvents some resistance mechanisms that emerge following RAF or MEK inhibition. Furthermore, the compound's favorable toxicity profile in preliminary studies suggests it may avoid the severe adverse effects commonly associated with MAPK/ERK pathway inhibitors, including secondary tumor development due to paradoxical pathway activation. These characteristics position this compound as a valuable candidate for further development, particularly in combination therapy regimens.

Experimental Design

Study Rationale and Design Considerations

The investigation of this compound's dose-response relationship is essential for establishing its therapeutic window and informing clinical translation. This study employs a multidisciplinary approach that integrates in vivo models, high-throughput screening methodologies, and rigorous statistical design to comprehensively characterize the compound's efficacy, toxicity, and mechanism of action. The experimental design is optimized to identify both the minimum effective dose and maximum tolerated dose, critical parameters for subsequent clinical development. Furthermore, the study aims to elucidate this compound's pathway specificity using genetically modified animal models that permit precise assessment of on-target versus off-target effects.

The selection of appropriate dose levels and sample sizes represents a fundamental aspect of the experimental design that significantly impacts the reliability and interpretability of dose-response data. Statistical optimal design theory provides a robust framework for determining experimental conditions that maximize information gain while minimizing resource utilization. For nonlinear dose-response models commonly encountered in pharmacological studies, D-optimal designs ensure precise parameter estimation with optimal efficiency. These designs typically require a control group plus only three strategically chosen dose levels, effectively balancing practical constraints with statistical power, thereby enabling the accurate determination of critical parameters such as ED₅₀ and slope factors.

In Vivo Model Selection and Justification

C. elegans MAPK/ERK pathway model: The nematode Caenorhabditis elegans provides an optimal in vivo platform for initial dose-response studies due to the high evolutionary conservation of MAPK/ERK pathway components between nematodes and humans. Specifically, the C. elegans MPK-1 protein demonstrates 81% identity to human ERK, ensuring relevant pharmacological interactions. Additionally, the transparent anatomy and well-characterized vulval development pathway in C. elegans enable facile visualization and quantification of MAPK/ERK pathway inhibition through observable phenotypic changes (vulvaless or Multivulva phenotypes). The small size and short life cycle of C. elegans facilitate high-throughput screening capabilities, with demonstrated throughput of approximately 800 wells per hour.

Mammalian HCC models: For secondary validation studies, genetically engineered mouse models of hepatocellular carcinoma (HCC) with defined MAPK/ERK pathway alterations provide translational relevance. Specifically, the NrasG12D/PtenKO model exhibits heightened MAPK/ERK pathway activation and demonstrates appropriate therapeutic responsiveness to pathway inhibition. These models recapitulate key features of human HCC, including immunosuppressive tumor microenvironments and inflammatory profiles, thereby enabling assessment of this compound's efficacy in a more complex mammalian system. The use of such clinically relevant models enhances the predictive value of preclinical findings for human therapeutic applications.

Dose Selection and Statistical Considerations

Table 1: Proposed Dose Levels for this compound Dose-Response Studies

| Study Phase | Dose Levels (nM) | Administration | Duration | Sample Size (n) |

|---|---|---|---|---|

| Initial Screening | 10, 50, 100, 500, 1000 | Oral uptake in liquid medium | 48-72 hours | 25-30 animals per well |

| Dose-Response (C. elegans) | 5, 25, 50, 100, 250 | Incorporated in bacterial suspension | Throughout development | 30 animals per dose group |

| Validation (Mouse HCC) | 0.5, 2.5, 5, 10 mg/kg | Oral gavage | 21-28 days | 8-10 animals per dose group |

The dose levels outlined in Table 1 were selected based on prior efficacy data from high-throughput screening and principles of statistical optimal design. The logarithmic spacing of doses follows recommendations for efficient estimation of parameters in nonlinear dose-response models, particularly for log-logistic functions commonly used in toxicology and pharmacology. For the C. elegans studies, the sample size of 25-30 animals per well provides 90% statistical power to detect a 25% difference in phenotypic response at α = 0.05, based on preliminary data indicating assay Z-scores of 0.86 for this compound. In mammalian studies, sample sizes of 8-10 animals per group enable detection of a 40% reduction in tumor growth with 80% power, accounting for anticipated inter-animal variability.

Table 2: Optimal Design Parameters for Dose-Response Studies

| Parameter | Symbol | Value for this compound | Biological Interpretation |

|---|---|---|---|

| Lower Limit | c | 0 | Minimum response (complete pathway inhibition) |

| Upper Limit | d | 100 | Maximum response (no pathway inhibition) |

| ED₅₀ | e | Estimated 50-100 nM | Dose producing half-maximal effect |

| Slope Factor | b | To be determined from data | Steepness of dose-response curve |

| Error Variance | σ² | Based on assay variability | Unexplained biological/technical variation |

Experimental Protocols

Compound Preparation and Formulation

This compound stock solutions should be prepared in DMSO at a concentration of 10 mM and stored in single-use aliquots at -80°C to maintain compound stability and prevent freeze-thaw degradation. For working solutions, dilute the stock solution in S-complete medium to create 2× concentrated solutions at the desired final concentrations, ensuring that the final DMSO concentration does not exceed 0.5% in all experimental conditions. For animal studies, prepare this compound in appropriate vehicle solutions based on the administration route, with oral formulations typically using suspensions in 0.5% methylcellulose with 0.1% Tween-80. Conduct quality control assessments including HPLC analysis to verify compound integrity and concentration before initiating studies, particularly after long-term storage.

The stability testing of this compound under experimental conditions should be performed prior to comprehensive dose-response studies. Incubate the compound in complete medium at the relevant temperature (20°C for C. elegans, 37°C for mammalian cells) for durations equivalent to the planned experiments, followed by LC-MS analysis to quantify degradation products. These studies ensure that observed effects result from the parent compound rather than degradation artifacts. Additionally, container adsorption tests should be conducted to confirm that this compound does not significantly adhere to experimental vessels, which could substantially reduce bioavailable concentrations.

C. elegans Vulval Induction Assay

The C. elegans vulval induction assay provides a quantitative readout of MAPK/ERK pathway activity through visualization of vulval development patterns. Begin by synchronizing C. elegans populations at the L1 larval stage through bleaching and overnight incubation without food. Resuspend synchronized L1 larvae in S-complete medium containing antibiotic solution (50 U/mL penicillin and 50 μg/mL streptomycin) to prevent bacterial contamination. Incubate for one hour at 20°C, then wash twice in S-complete medium. Resuspend the L1 worm pellet in 2× bacterial working solution (UV-killed E. coli OP50 at approximately 5.6 × 10⁹ cells/mL) and dilute to achieve approximately 25 worms per well.

Dispense the worm-bacteria suspension into 96-well plates containing equal volumes of 2× this compound solutions at the desired concentrations, ensuring thorough mixing. Include control wells with vehicle alone (0.5% DMSO) and positive controls with established MEK inhibitors (trametinib, mirdametinib, or AZD8330). Incubate the plates at 20°C for 48-72 hours, allowing the worms to develop to the young adult stage. After incubation, assess vulval development using fluorescence microscopy in strains expressing ajm-1::GFP or similar vulval markers, scoring each animal for normal, vulvaless (Vul), or multivulva (Muv) phenotypes. A minimum of 100 animals should be scored per condition across at least three independent experiments to ensure statistical robustness.

Pathway Specificity Assessment

To confirm that this compound's effects are specifically mediated through MAPK/ERK pathway inhibition, utilize genetically modified C. elegans strains with pathway alterations downstream or independent of ERK. The lin-15(n765) mutant exhibits constitutive upstream pathway activation, while lin-1(e1777) possesses a downstream mutation that renders the pathway activation constitutive. Treat these mutant strains with this compound across the established dose range and assess phenotypic rescue. Specific pathway inhibition is demonstrated when this compound rescues the Multivulva phenotype in lin-15 mutants but shows reduced efficacy in lin-1 mutants, confirming ERK as the primary target.

For additional target engagement validation, implement phospho-ERK immunoblotting in mammalian cell lines following this compound treatment. Harvest cells after 2, 6, and 24 hours of exposure to various this compound concentrations and prepare protein lysates. Separate proteins by SDS-PAGE and transfer to PVDF membranes for immunoblotting with antibodies against phospho-ERK and total ERK. Dose-dependent reduction in phospho-ERK levels without changes in total ERK expression confirms target engagement and pathway modulation. These orthogonal assays provide compelling evidence for this compound's mechanism of action across model systems.

Endpoint Analysis and Data Collection

Primary endpoint quantification should include the percentage of animals displaying normal, Vul, or Muv phenotypes at each this compound concentration. Additionally, document developmental timing and any evidence of toxicity, such as developmental arrest, reduced motility, or morphological abnormalities. For mammalian studies, monitor tumor volume through longitudinal MRI imaging, serum biomarkers (AFP, ALT), and overall survival. Upon study completion, collect tissue samples for histopathological assessment including hematoxylin and eosin staining, immunohistochemistry for proliferation markers (Ki-67), and apoptosis assays (TUNEL staining).

Data collection should be performed by investigators blinded to treatment groups to minimize bias. For C. elegans studies, automated image analysis systems are preferred when possible to ensure objective phenotypic scoring. Record all raw data in electronic laboratory notebooks with detailed metadata regarding experimental conditions. Data quality assessment should include calculation of Z'-factors for each assay plate to confirm robust assay performance, with values >0.5 indicating excellent assay quality suitable for dose-response characterization.

Expected Results and Data Interpretation

Anticipated Outcomes

This compound is expected to demonstrate a concentration-dependent inhibition of MAPK/ERK signaling, manifested as an increasing percentage of animals with Vul phenotype in C. elegans assays. The dose-response relationship should follow a sigmoidal curve characteristic of targeted inhibitors, with minimal effects at low concentrations, progressive inhibition across intermediate concentrations, and maximal effect at higher concentrations. Based on preliminary data, the ED₅₀ for phenotypic response is anticipated to fall within the 50-100 nM range in C. elegans models. In mammalian HCC models, this compound treatment should produce dose-dependent tumor growth inhibition, with higher doses potentially resulting in tumor regression in the NrasG12D-driven model specifically.

The pathway specificity assays should demonstrate that this compound effectively suppresses the Muv phenotype in lin-15 mutants but shows reduced efficacy in lin-1 mutants, confirming its action through the MAPK/ERK pathway rather than non-specific toxicity. Phospho-ERK immunoblotting is expected to reveal rapid and sustained suppression of ERK phosphorylation following this compound treatment, with the concentration required for 50% phospho-ERK reduction correlating with the ED₅₀ observed in phenotypic assays. These concordant findings across multiple experimental platforms would provide compelling evidence for this compound's specific mechanism of action.

Data Analysis and Interpretation

Table 3: Key Parameters for Dose-Response Curve Fitting

| Parameter | Description | Interpretation | Acceptance Criteria |

|---|---|---|---|